Oligopeptide-20
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Overview
Description
Oligopeptide-20 is a synthetic peptide composed of 12 amino acids. It mimics Somatomedin, a growth factor involved in normal skin growth, healing, and wound repair. This compound is known for its ability to increase cell proliferation of skin keratinocytes and fibroblasts, thereby accelerating the restoration of damaged skin . This compound is widely used in anti-aging and skin conditioning products due to its ability to boost collagen and elastin production, improve skin elasticity, suppleness, and firmness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oligopeptide-20 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Oligopeptide-20 can undergo various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS under anhydrous conditions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Oligopeptide-20 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell proliferation, differentiation, and migration.
Medicine: Explored for its potential in wound healing, anti-aging, and skin regeneration therapies.
Industry: Incorporated into cosmetic formulations for its skin conditioning and anti-aging properties.
Mechanism of Action
Oligopeptide-20 exerts its effects by mimicking Somatomedin, a growth factor that activates cell surface receptors. This activation triggers intracellular signaling pathways, including the MAPK and PI3K/Akt pathways, leading to increased cell proliferation, collagen synthesis, and tissue repair . The peptide also enhances the expression of collagen, elastin, and fibronectin, contributing to improved skin structure and function .
Comparison with Similar Compounds
Similar Compounds
Oligopeptide-1: Composed of glycine, histidine, and lysine, known for its skin repair properties.
Palmitoyl Oligopeptide: A fatty acid-modified peptide with good skin penetration and moisturizing effects.
RH-Oligopeptide: Produced by genetic recombinant technology, promotes cell growth and skin barrier repair.
Uniqueness of Oligopeptide-20
This compound is unique due to its specific amino acid sequence that closely mimics Somatomedin, making it highly effective in promoting skin regeneration and repair. Its ability to enhance collagen and elastin production sets it apart from other peptides, making it a valuable ingredient in anti-aging and skin conditioning products .
Properties
Molecular Formula |
C65H109N19O16S2 |
---|---|
Molecular Weight |
1476.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C65H109N19O16S2/c1-35(2)31-45(79-53(89)41(15-10-27-73-65(70)71)75-52(88)40(67)13-9-26-72-64(68)69)56(92)76-42(22-23-51(86)87)54(90)77-43(24-30-102-6)55(91)80-47(33-38-18-20-39(85)21-19-38)58(94)82-48(34-101)59(95)74-37(5)61(97)83-28-11-16-49(83)60(96)81-46(32-36(3)4)57(93)78-44(14-7-8-25-66)62(98)84-29-12-17-50(84)63(99)100/h18-21,35-37,40-50,85,101H,7-17,22-34,66-67H2,1-6H3,(H,74,95)(H,75,88)(H,76,92)(H,77,90)(H,78,93)(H,79,89)(H,80,91)(H,81,96)(H,82,94)(H,86,87)(H,99,100)(H4,68,69,72)(H4,70,71,73)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
NZGHUDGEFVXNSR-KILGZPTDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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